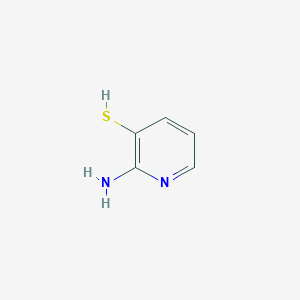

2-Aminopyridine-3-thiol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQAXGDFYIFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552381 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110402-20-5 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Aminopyridine 3 Thiol

Primary Synthesis Routes

The foundational methods for producing 2-aminopyridine-3-thiol primarily involve the functionalization of the pyridine (B92270) ring, establishing the essential amino and thiol groups at the 2- and 3-positions, respectively.

Thiocyanation of 2-Aminopyridine (B139424) Followed by Alkaline Hydrolysis of 2-Amino-3-thiocyanatopyridine

A well-established route to this compound involves a two-step process starting from 2-aminopyridine. gouni.edu.nggouni.edu.ngresearchgate.net The initial step is the thiocyanation of 2-aminopyridine to yield 2-amino-3-thiocyanatopyridine. gouni.edu.nggouni.edu.ng This intermediate is then subjected to alkaline hydrolysis to produce the final product, this compound. gouni.edu.nggouni.edu.ngresearchgate.netgouni.edu.ng

The thiocyanation reaction introduces the thiocyanate (B1210189) (-SCN) group onto the pyridine ring. Following this, the alkaline hydrolysis cleaves the C-S bond of the thiocyanate group, converting it into a thiol (-SH) group. waters.com This method is a reliable pathway for obtaining this compound and has been utilized in the synthesis of more complex heterocyclic systems, such as aza angular phenothiazine (B1677639) rings. gouni.edu.nggouni.edu.ngresearchgate.net

A specific protocol involves treating 2-aminopyridine with bromine in a methanol (B129727) solution in the presence of sodium carbonate to first produce 2-amino-3-bromopyridine (B76627). This bromo-derivative is then converted to 2-amino-3-thiocyanatopyridine using a solution of potassium thiocyanate. The subsequent hydrolysis of 2-amino-3-thiocyanatopyridine is achieved by refluxing it in 20% sodium hydroxide (B78521) for an extended period, followed by neutralization with acetic acid to yield this compound. gouni.edu.ng

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminopyridine | Bromine, Methanol, Sodium Carbonate | 2-Amino-3-bromopyridine |

| 2 | 2-Amino-3-bromopyridine | Potassium thiocyanate | 2-Amino-3-thiocyanatopyridine |

| 3 | 2-Amino-3-thiocyanatopyridine | 20% Sodium hydroxide (reflux), Acetic acid (neutralization) | This compound |

Condensation of Cysteamine (B1669678) and 2-Aminopyridine-3-Carbaldehyde

An alternative primary synthetic route involves the condensation reaction between cysteamine and 2-aminopyridine-3-carbaldehyde. While direct evidence for the synthesis of this compound via this specific reaction is not extensively detailed in the provided search results, the condensation of amines with aldehydes is a fundamental reaction in organic synthesis. For instance, the reaction of 2-aminopyridine with various aldehydes is a common method for constructing imidazo[1,2-a]pyridines. acs.org This suggests that the reaction between the amino group of cysteamine and the aldehyde group of 2-aminopyridine-3-carbaldehyde could potentially form an imine intermediate, which might then undergo further transformations to yield the target thiol. However, detailed research findings specifically outlining this pathway for this compound were not prominently available.

Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 2-aminopyridine derivatives.

Catalyst-Assisted Preparations (e.g., ZnO Nanoparticles)

The use of catalysts, particularly nanoparticles, has emerged as a promising approach to enhance the efficiency and sustainability of organic syntheses. Zinc oxide (ZnO) nanoparticles have been effectively employed as a reusable heterogeneous catalyst in the synthesis of various heterocyclic compounds. jsynthchem.com For example, ZnO nanoparticles catalyze the reaction of this compound with aldehydes in ethanol (B145695) at reflux to produce thiazolo[5,4-b]pyridine (B1319707) derivatives with yields around 60-75%. This demonstrates the utility of this compound as a building block in catalyst-assisted reactions.

Furthermore, ZnO nanoparticles have been used in the one-pot, three-component synthesis of pyrazole-coupled imidazo[1,2-a]pyridines from 2-aminopyridines, isocyanides, and ethyl pyrazole-3-carboxylate in ethanol. researchgate.net The use of such catalysts offers advantages like operational simplicity, wide functional group tolerance, short reaction times, and the ability to be recycled. jsynthchem.comresearchgate.net Spinel ZnFe2O4 nanopowder has also been reported as a catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-arylthio-pyridines in water, highlighting the trend towards using environmentally benign solvents. nanobioletters.com

Intermediate Compounds and Precursors in Synthesis

The synthesis of this compound and its derivatives relies on a variety of precursor molecules and involves several key intermediates.

The primary precursor for the thiocyanation route is 2-aminopyridine . gouni.edu.nggouni.edu.ngresearchgate.netchemsrc.comsioc-journal.cn The synthesis proceeds through the intermediate 2-amino-3-bromopyridine , which is then converted to 2-amino-3-thiocyanatopyridine . gouni.edu.ng This thiocyanato compound is the direct precursor that undergoes hydrolysis to form the final product.

In the context of broader aminopyridine synthesis, various other precursors are utilized. For the preparation of 2,3-diaminopyridine, which is structurally related, 3-aminopyridine (B143674) can be used as a starting material. orgsyn.org The synthesis of other substituted aminopyridines may involve precursors like 2-chloropyridine , 2-bromopyridine , or fluorinated pyridines. chemsrc.comgoogle.com For multicomponent reactions leading to aminopyridine derivatives, common precursors include aldehydes, ketones, malononitrile, and enaminones. acs.orgnih.govmdpi.com

2-Amino-3-bromopyridine as an Intermediate

The initial step in a common synthetic route involves the bromination of 2-aminopyridine to produce 2-amino-3-bromopyridine. This halogenated pyridine serves as a crucial intermediate, activating the 3-position for subsequent nucleophilic substitution. One documented method involves treating 2-aminopyridine with bromine in a methanol solution in the presence of sodium carbonate to yield 2-amino-3-bromopyridine gouni.edu.ng. This step effectively installs a leaving group that facilitates the introduction of the desired sulfur-containing moiety.

2-Amino-3-thiocyanatopyridine as a Key Intermediate

Following the formation of 2-amino-3-bromopyridine, the next key transformation is the introduction of a sulfur functional group. This is achieved by converting the bromo-intermediate into 2-amino-3-thiocyanatopyridine gouni.edu.ng. This reaction is typically performed using a solution of potassium thiocyanate. The thiocyanate group (-SCN) is a versatile precursor to a thiol.

The final step in the synthesis is the alkaline hydrolysis of the 2-amino-3-thiocyanatopyridine intermediate. gouni.edu.ng, gouni.edu.ng, researchgate.net This hydrolysis cleaves the carbon-sulfur bond of the thiocyanate group, which, after neutralization, yields the target compound, this compound. gouni.edu.ng This method is considered a straightforward and effective pathway to obtain this key intermediate for more complex heterocyclic structures. gouni.edu.ng

Table 1: Synthetic Pathway to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 2-Aminopyridine | Bromine, Sodium Carbonate | 2-Amino-3-bromopyridine | gouni.edu.ng |

| 2 | 2-Amino-3-bromopyridine | Potassium Thiocyanate | 2-Amino-3-thiocyanatopyridine | gouni.edu.ng |

| 3 | 2-Amino-3-thiocyanatopyridine | Sodium Hydroxide, Acetic Acid | This compound | gouni.edu.ng |

Reaction Conditions and Yield Optimization

The efficiency and success of the synthesis of this compound are highly dependent on the specific reaction conditions employed in each step. Factors such as the solvent system, the choice of base, temperature, and reaction duration are critical for optimizing the yield and purity of the product.

Influence of Solvent Systems (e.g., DMF-Benzene, Absolute Ethanol)

The choice of solvent is crucial for ensuring proper dissolution of reactants and facilitating the reaction. In the synthesis of the 2-amino-3-bromopyridine intermediate, methanol is used as the solvent gouni.edu.ng. For the subsequent hydrolysis of 2-amino-3-thiocyanatopyridine, an aqueous solution of sodium hydroxide is employed gouni.edu.ng.

While not used in the direct synthesis of this compound itself, a solvent system of DMF-benzene (in a 1:10 ratio) has been utilized in subsequent reactions involving the thiol. For instance, in the synthesis of an aza angular phenothiazine, this compound was reacted with 2,3-dichloro-1,4-naphthoquinone in a DMF-benzene mixture. gouni.edu.ng, researchgate.net The initial reflux in this solvent mixture for one hour was to ensure complete dissolution before the addition of other reagents gouni.edu.ng.

Role of Catalysts and Bases (e.g., Anhydrous Sodium Carbonate, Palladium Complexes)

Bases play a fundamental role in several stages of the synthesis. Anhydrous sodium carbonate is used as a base during the initial bromination of 2-aminopyridine gouni.edu.ng. In a later step, a strong base, 20% sodium hydroxide, is required for the alkaline hydrolysis of the thiocyanate intermediate gouni.edu.ng.

In related syntheses that use this compound as a starting material, both bases and catalysts are essential. For example, the reaction of this compound with 2,3-dichloro-1,4-naphthoquinone is catalyzed by anhydrous sodium carbonate gouni.edu.ng, researchgate.net. Furthermore, palladium complexes, such as those formed from diphenylphosphinobutane chloride (Pd(dppb)Cl), are employed as catalysts in subsequent Suzuki-Miyaura cross-coupling reactions to create more complex phenothiazine derivatives. gouni.edu.ng, gouni.edu.ng, researchgate.net However, for the core synthesis of this compound from 2-aminopyridine, the key bases are sodium carbonate and sodium hydroxide, and the process does not typically require metal catalysts.

Temperature and Reaction Time Parameters

Temperature and reaction duration are critical parameters that must be carefully controlled to ensure the completion of the reaction and to minimize the formation of byproducts. The hydrolysis of 2-amino-3-thiocyanatopyridine to the final thiol product is a particularly demanding step, requiring the mixture to be refluxed in 20% sodium hydroxide for an extended period of 30 hours gouni.edu.ng.

For reactions that utilize the synthesized this compound, the conditions can vary. A notable example is the synthesis of 6-chloro-11-azabenzo[a]phenothiazin-5-one, where the reaction mixture containing this compound is refluxed with continuous stirring for 7 hours at a temperature of 70-75°C. gouni.edu.ng

Table 2: Reaction Condition Parameters for Synthesis

| Synthetic Step | Solvent | Base/Catalyst | Temperature | Time | Reference |

| Bromination of 2-aminopyridine | Methanol | Sodium Carbonate | Not specified | Not specified | gouni.edu.ng |

| Thiocyanation of 2-amino-3-bromopyridine | Not specified | Potassium Thiocyanate | Not specified | Not specified | gouni.edu.ng |

| Hydrolysis of 2-amino-3-thiocyanatopyridine | 20% Sodium Hydroxide (aq.) | Sodium Hydroxide | Reflux | 30 hours | gouni.edu.ng |

Derivatization and Functionalization of 2 Aminopyridine 3 Thiol

Synthesis of Fused Heterocyclic Systems

The strategic positioning of the amino and thiol groups on the pyridine (B92270) ring of 2-aminopyridine-3-thiol makes it an ideal starting material for the construction of complex, multi-ring structures. These reactions often proceed through condensation and cyclization mechanisms, leading to the formation of novel aza angular phenothiazine (B1677639), thiazolo[5,4-b]pyridine (B1319707), and imidazo[1,2-a]pyridine (B132010) derivatives.

Formation of Aza Angular Phenothiazine Rings.gouni.edu.nggouni.edu.ngresearchgate.netgouni.edu.ng

Aza angular phenothiazines are a class of compounds with significant industrial and biological interest. The synthesis of these structures can be efficiently achieved through the reaction of this compound with specific quinones.

A key reaction in the formation of aza angular phenothiazine rings is the alkaline-catalyzed condensation of this compound with 2,3-dichloro-1,4-naphthoquinone. gouni.edu.ngresearchgate.net This reaction, typically carried out under anhydrous conditions, yields 6-chloro-11-azabenzo[a]phenothiazin-5-one. gouni.edu.nggouni.edu.ngresearchgate.net The process involves a nucleophilic attack of the thiol group on the naphthoquinone ring, followed by an intramolecular condensation involving the amino group. researchgate.net The reaction is often facilitated by a base such as anhydrous sodium carbonate in a solvent mixture like DMF-benzene. gouni.edu.nggouni.edu.ng

Table 1: Synthesis of 6-chloro-11-azabenzo[a]phenothiazin-5-one

| Reactants | Catalyst/Base | Solvent | Product |

| This compound | Anhydrous Sodium Carbonate | DMF-Benzene | 6-chloro-11-azabenzo[a]phenothiazin-5-one |

| 2,3-Dichloro-1,4-naphthoquinone |

The newly formed 6-chloro-11-azabenzo[a]phenothiazin-5-one can serve as a building block for the synthesis of even more complex polycyclic systems. gouni.edu.ng For instance, the condensation of this intermediate with a second molecule of this compound in an alkaline medium leads to the formation of 6,15-diazabenzo[a] Current time information in Bangalore, IN.organic-chemistry.orgbenzothiazino[3,2-c]phenothiazine. gouni.edu.ngresearchgate.net This subsequent reaction further expands the heterocyclic framework, creating intricate, multi-ring structures with potential applications in materials science and medicinal chemistry. gouni.edu.ng Other complex benzothiazinophenothiazine rings can also be synthesized through similar strategies. orientjchem.org

Furthermore, the 6-chloro-11-azabenzo[a]phenothiazin-5-one can undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst to furnish 6-aryl derivatives. repec.org For example, coupling with phenylboronic acid yields 6-phenyl-11-azabenzo[a]phenothiazine-5-one. repec.org

Reaction with 2,3-Dichloro-1,4-naphthoquinone

Synthesis of Thiazolo[5,4-b]pyridine Derivatives.benchchem.comnih.govsemanticscholar.orgresearchgate.net

Thiazolo[5,4-b]pyridines are another important class of heterocyclic compounds that can be synthesized from 2-aminopyridine (B139424) derivatives. One common method involves the reaction of a 3-amino-2-chloropyridine (B31603) with an isothiocyanate. nih.govsemanticscholar.orgresearchgate.net The reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to form the thiazolo[5,4-b]pyridine ring system. nih.govsemanticscholar.org The use of green solvents like sabinene (B1680474) and activation methods such as microwave irradiation have been explored to improve the efficiency and environmental friendliness of this synthesis. nih.govsemanticscholar.org

Another approach involves the reaction of this compound with aldehydes or ketones. This condensation reaction, often catalyzed by agents like zinc oxide nanoparticles, leads to the formation of the thiazole (B1198619) ring fused to the pyridine core.

Synthesis of Imidazo[1,2-a]pyridine Derivatives from 2-Aminopyridine Precursors.organic-chemistry.orgasianpubs.orgacs.orgacs.orgresearchgate.net

Imidazo[1,2-a]pyridines are a well-known class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. asianpubs.org The synthesis of these derivatives typically starts from 2-aminopyridines, which serve as the foundational structural motif. organic-chemistry.orgasianpubs.orgacs.org

Several synthetic strategies have been developed. A common approach involves the condensation of 2-aminopyridines with α-haloketones. acs.org Other methods include multi-component reactions, such as the three-component reaction of 2-aminopyridines, aldehydes, and alkynes, often catalyzed by copper salts. acs.orgresearchgate.net Catalyst-free methods have also been reported, for instance, the reaction of 2-aminopyridines with acetophenones under LED light irradiation. asianpubs.org The mechanism is proposed to involve the formation of an imine, followed by tautomerization to an enamine, cyclization, and subsequent dehydrogenation. asianpubs.org

Modification of Amino and Thiol Functional Groups

The amino and thiol groups of this compound are reactive sites that can be readily modified to introduce new functionalities and synthesize a variety of derivatives. evitachem.comsmolecule.com

The thiol group can undergo oxidation to form disulfides or sulfonic acids. smolecule.com It can also participate in nucleophilic substitution reactions. smolecule.com Similarly, the amino group can be a site for various transformations. For example, reduction of a nitro group on a derivative can furnish an amino group, which can then be further modified. repec.org For instance, a 6-(3-nitrophenyl)-11-azabenzo[a]phenothiazine-5-one derivative can be reduced to the corresponding 6-(3-aminophenyl) derivative, which can then be oxidized to a 6-(3-hydroxyphenyl) derivative. repec.org These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and materials science.

Oxidation of the Thiol Group to Sulfoxides

The oxidation of the thiol group in this compound and its derivatives to the corresponding sulfoxide (B87167) represents a significant transformation, altering the electronic and steric properties of the molecule. This conversion is often a critical step in the synthesis of more complex heterocyclic systems and can influence the biological activity and material properties of the final product.

The oxidation of phenothiazine-like structures, which can be synthesized from this compound, to their corresponding sulfoxides is a known process. For instance, the oxidation of newly synthesized tetracyclic and hexacyclic non-linear phenothiazine derivatives with hydrogen peroxide can yield the respective sulfoxides. researchgate.net This transformation is noteworthy as it can impact the potential application of these compounds, for example, as vat dyes in the textile industry. researchgate.net

Various reagents and conditions can be employed for the oxidation of sulfides to sulfoxides. organic-chemistry.org While specific examples for the direct oxidation of this compound to its sulfoxide are not extensively detailed in the provided context, general methods for sulfide (B99878) oxidation are well-established. These include the use of hydrogen peroxide, often in the presence of a catalyst, to achieve chemoselective oxidation without over-oxidation to the sulfone. organic-chemistry.org The reaction of thiols with sulfoxides themselves can also lead to the formation of new sulfur-containing compounds. acs.org

The introduction of a sulfoxide group can have a profound effect on the molecule's properties. It increases the polarity and hydrogen bonding capability, which can be crucial for applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions

The inherent nucleophilicity of the amino and thiol groups in this compound, as well as the pyridine nitrogen, makes it a versatile substrate for various nucleophilic substitution reactions. These reactions are fundamental in building more complex molecular architectures.

2-Aminopyridine and its derivatives are known to participate in nucleophilic aromatic substitution (SNAr) reactions. chemistryviews.org For instance, the reaction of 2-halopyridines with amines is a common method for the synthesis of 2-aminopyridine derivatives, although it can sometimes require harsh conditions. chemistryviews.org The dual nucleophilic nature of 2-aminopyridine allows it to be a key building block in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

In the context of this compound, the thiol group can act as a potent nucleophile. For example, it can be condensed with electrophilic partners like 2,3-dichloro-1,4-naphthoquinone in an alkaline-catalyzed reaction to form tetracyclic phenothiazine derivatives. researchgate.net This reaction proceeds under anhydrous conditions and is a key step in the synthesis of these complex heterocyclic systems. researchgate.net

Furthermore, the amino group of 2-aminopyridine derivatives can undergo nucleophilic attack. The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through the reaction of 2-aminopyridines with α-haloketones, where the initial step is the nucleophilic substitution of the halide by the pyridine nitrogen. rsc.org

The versatility of this compound in nucleophilic substitution reactions is summarized in the following table:

| Nucleophilic Center | Electrophile Example | Product Type | Reference |

| Thiol Group | 2,3-dichloro-1,4-naphthoquinone | Tetracyclic phenothiazine | researchgate.net |

| Pyridine Nitrogen | α-haloketones | Imidazo[1,2-a]pyridine | rsc.org |

| Amino Group | Aryl halides (in SNAr) | Substituted 2-aminopyridines | chemistryviews.org |

Introduction of Substituents for Tailored Properties

The introduction of various substituents onto the this compound core is a key strategy for fine-tuning its chemical and physical properties for specific applications. The nature and position of these substituents can significantly influence factors such as reactivity, solubility, and biological activity.

The properties of 2-aminopyridine derivatives can be modulated by introducing electron-donating or electron-withdrawing groups. For example, in the synthesis of imidazo[1,2-a]pyridines, the use of 2-aminopyridines bearing different substituents allows for the creation of a library of compounds with diverse electronic properties. researchgate.net The introduction of substituents on the pyridine ring can also influence the regioselectivity of subsequent reactions. rsc.org

In the synthesis of tetracyclic diazaphenothiazine analogues, the reaction of 1-methyl-3-benzoylthio-4-(butylthio)quinolinium chloride with 3-aminopyridine (B143674) derivatives carrying various substituents on the pyridine ring leads to different cyclization pathways. ptchm.pl This highlights how substituents on the pyridine ring can direct the course of a reaction and lead to structurally distinct products. ptchm.pl

The strategic placement of functional groups can also be used to enhance biological activity. For instance, in the development of kinase inhibitors, the introduction of heterocyclic groups at the 2-position of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be derived from aminopyridine precursors, can lead to enhanced enzyme inhibition. rsc.org

The following table provides examples of how substituent introduction can be used to tailor the properties of 2-aminopyridine derivatives:

| Substituent Type | Desired Property/Application | Example | Reference |

| Electron-withdrawing/donating groups | Modulate electronic properties | Synthesis of imidazo[1,2-a]pyridines | researchgate.net |

| Various substituents on pyridine ring | Control reaction pathway | Synthesis of tetracyclic diazaphenothiazines | ptchm.pl |

| Heterocyclic groups | Enhance biological activity | Kinase inhibitors | rsc.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound are valuable substrates in these transformations, particularly in Suzuki-Miyaura and related coupling reactions for the synthesis of aryl derivatives.

Suzuki-Miyaura Reactions Involving this compound Derivatives

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a powerful method for constructing biaryl structures. Derivatives of this compound have been successfully employed in these reactions to synthesize complex polycyclic systems.

A notable application is the synthesis of 6-aryl derivatives of azaphenothiazinones. In this process, a key intermediate, 6-chloro-11-azabenzo[a]phenothiazin-5-one, is synthesized from this compound. repec.org This chlorinated derivative then undergoes a Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst system to yield the corresponding 6-aryl-11-azabenzo[a]phenothiazine-5-ones. repec.org For example, coupling with phenylboronic acid and 3-nitrophenylboronic acid gives 6-phenyl-11-azabenzo[a]phenothiazine-5-one and 6-(3-nitrophenyl)-11-azabenzo[a]phenothiazine-5-one, respectively. repec.org

Similarly, a new aza angular phenothiazine ring system was synthesized by treating this compound with 2,3-dichloro-1,4-naphthoquinone, which was then coupled with 3-chlorophenylboronic acid via a Suzuki-Miyaura reaction to furnish 6-(3-chlorophenyl)-11-azabenzo[a]phenothiazin-5-one. gouni.edu.ngresearchgate.net The choice of the boronic acid is strategic; for instance, chlorinated compounds often exhibit fungistatic and bacteriostatic activities. gouni.edu.ng

It is important to note that the thiol group itself can be problematic in palladium-catalyzed reactions. Therefore, the use of thiol surrogates or protective groups for arylthiols can be beneficial under Suzuki-Miyaura conditions. nih.gov

The following table summarizes some Suzuki-Miyaura reactions involving derivatives of this compound:

| This compound Derivative | Coupling Partner | Product | Reference |

| 6-chloro-11-azabenzo[a]phenothiazin-5-one | Phenylboronic acid | 6-phenyl-11-azabenzo[a]phenothiazine-5-one | repec.org |

| 6-chloro-11-azabenzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | 6-(3-nitrophenyl)-11-azabenzo[a]phenothiazine-5-one | repec.org |

| 6-chloro-11-azabenzo[a]phenothiazin-5-one | 3-Chlorophenylboronic acid | 6-(3-chlorophenyl)-11-azabenzo[a]phenothiazin-5-one | gouni.edu.ngresearchgate.net |

Synthesis of Aryl Derivatives

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods and alternative synthetic strategies are employed to introduce aryl substituents onto the 2-aminopyridine framework. These aryl derivatives are of significant interest due to their prevalence in biologically active compounds and functional materials.

One approach involves the palladium-catalyzed synthesis and functional group modification of 6-aryl derivatives of non-linear azaphenothiazinones, as previously discussed. repec.org The initial condensation of this compound with 2,3-dichloro-1,4-naphthoquinone yields a chlorinated intermediate that is then subjected to palladium-catalyzed arylation. repec.org

Recent advancements have also focused on developing novel synthetic routes to aryl-substituted 2-aminopyridine derivatives. For example, a two-component cascade reaction between aryl vinamidinium salts and 1,1-enediamines has been reported for the efficient and scalable synthesis of 2-aminopyridine derivatives with aryl substituents. nih.gov While this method does not directly start from this compound, it highlights the ongoing efforts to access this important class of compounds.

The introduction of aryl groups can also be achieved through other cross-coupling reactions, although specific examples starting from this compound are less detailed in the provided context. The functionalization of the 2-aminopyridine core with aryl groups is a crucial strategy for developing compounds with potential applications in areas such as Alzheimer's disease research, where aryl-substituted 2-aminopyridines have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

Coordination Chemistry of 2 Aminopyridine 3 Thiol

Ligand Properties and Chelation Behavior

The coordination capabilities of 2-aminopyridine-3-thiol are primarily dictated by the presence of its amino and thiol functional groups.

This compound possesses two primary donor atoms: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group. cdnsciencepub.comrsc.org This allows for several potential coordination modes. The ligand can exist in tautomeric forms, the thione and thiol forms, with the thione form being predominant in solution. cdnsciencepub.com Metal ions can coordinate through the nitrogen atom of the pyridine ring or the sulfur atom of the thiol group. cdnsciencepub.comrsc.org This dual-donor capability allows this compound to act as a versatile ligand in the formation of metal complexes. researchgate.net The coordination can occur in a monodentate fashion, through either the nitrogen or sulfur atom, or in a bidentate fashion, where both atoms coordinate to the same metal center, forming a stable chelate ring. rsc.orgmdpi.com Furthermore, bridging coordination modes, where the ligand links two or more metal centers, are also possible, leading to the formation of polynuclear complexes. researchgate.net The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands. rsc.org

The reaction of this compound with various metal salts leads to the formation of coordination complexes. rsc.orgresearchgate.netnih.gov The deprotonation of the thiol group often occurs upon coordination, resulting in a negatively charged ligand that can form neutral complexes with divalent metal ions. The nitrogen atom of the pyridine ring can also coordinate to the metal center, leading to the formation of a five-membered chelate ring. The versatility of 2-aminopyridine (B139424) and its derivatives as ligands is well-documented, with their ability to support the formation of a wide array of metal-metal bonded complexes. researchgate.net

Donor Atoms and Potential Chelation Modes (N, S)

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of 2-aminopyridine derivatives with transition metals such as nickel(II) and cobalt(II) have been synthesized and characterized. researchgate.netmdpi.com For instance, the reaction of a Schiff base derived from 2-aminopyridine with cobalt(II) and nickel(II) salts yields colored complexes. researchgate.net Spectroscopic studies, including infrared and electronic spectroscopy, are crucial for elucidating the coordination environment of the metal ions in these complexes. uobasrah.edu.iqresearchgate.net Magnetic susceptibility measurements can help determine the spin state and geometry of the metal center. researchgate.netscirp.org

The stoichiometry of the complexes formed between this compound and transition metals can vary. Typically, a 1:2 metal-to-ligand ratio is observed for divalent metal ions, resulting in complexes with the general formula [M(L)₂], where L represents the deprotonated this compound ligand. researchgate.net However, other stoichiometries are also possible depending on the reaction conditions and the specific metal ion. scirp.org

The geometry of the resulting complexes is influenced by the coordination number of the metal ion and the nature of the ligand. For nickel(II) complexes with related pyridine-thiol ligands, both square planar and tetrahedral geometries have been observed. cdnsciencepub.com Cobalt(II) complexes with similar ligands often exhibit tetrahedral or octahedral geometries. cdnsciencepub.comuobasrah.edu.iqcyberleninka.ru X-ray crystallography provides definitive structural information, including bond lengths and angles, confirming the coordination mode of the ligand and the geometry of the complex. mdpi.com

Table 1: Coordination Complexes of 2-Aminopyridine Derivatives with Transition Metals

| Metal Ion | Ligand System | Proposed Geometry | Reference |

|---|---|---|---|

| Nickel(II) | Schiff base of salicylaldehyde (B1680747) and 2-aminopyridine | Tetrahedral | researchgate.net |

| Cobalt(II) | Schiff base of salicylaldehyde and 2-aminopyridine | Tetrahedral | researchgate.net |

| Nickel(II) | 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea (B124793) | Octahedral | uobasrah.edu.iq |

| Cobalt(II) | 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea | Octahedral | uobasrah.edu.iq |

| Iron(II) | N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine | Distorted Tetrahedral | mdpi.com |

Complexes with Transition Metals (e.g., Nickel, Cobalt)

Applications of Coordination Complexes

While the primary focus of this article is on the fundamental coordination chemistry, it is noteworthy that metal complexes of pyridine-thiol and aminopyridine derivatives have been explored for various applications. These include roles in catalysis and materials science. researchgate.netnsf.gov For example, aza angular phenothiazine (B1677639) ring systems, synthesized from this compound, are of industrial importance. gouni.edu.ng

Catalytic Applications in Organic Synthesis

Metal complexes of this compound have demonstrated utility in facilitating significant organic transformations, particularly in the realm of cross-coupling reactions. Research has highlighted their role in the synthesis of complex heterocyclic structures, which are of considerable industrial and pharmacological interest.

A notable application involves a palladium-based catalyst system in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In one study, a complex catalyst system was developed for the tandem synthesis of novel aza angular phenothiazine ring systems. gouni.edu.ng The process utilized this compound as a key intermediate. This thiol was first reacted with 2,3-dichloro-1,4-naphthoquinone to create a new aza angular phenothiazine ring. gouni.edu.ng This phenothiazine derivative was then coupled with 3-chlorophenyl boronic acid. gouni.edu.ng

The crucial catalytic step was enabled by a complex formed from 1,4-Bis-(2-hydroxy-3,5-di-tert-butyl)piperazine and diphenylphosphinobutane palladium(II) chloride (Pd(dppb)Cl₂). This system proved effective in catalyzing the Suzuki-Miyaura coupling, leading to the formation of a new phenothiazine polycyclic ring system, 6-(3-chlorophenyl)-11-azabenzo[a]phenothiazin-5-one. gouni.edu.ng The successful synthesis underscores the potential of catalyst systems involving this compound derivatives in constructing complex, polycyclic aromatic compounds. gouni.edu.ng

Catalytic System for Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6-chloro-11-azabenzo[a]phenothiazin-5-one | 3-chlorophenyl boronic acid | 1,4-Bis-(2-hydroxy-3,5-di-tert-butyl)piperazine + Pd(dppb)Cl₂ | 6-(3-chlorophenyl)-11-azabenzo[a]phenothiazin-5-one | gouni.edu.ng |

Biological Activity of Metal Complexes

A review of the current scientific literature did not yield specific research findings on the biological activities of metal complexes derived directly from this compound. While the broader class of aminopyridine derivatives and their metal complexes have been investigated for various biological applications, including antimicrobial and anticancer activities, data focusing exclusively on complexes of this compound is not available in the searched resources. Further research is required to determine if metal complexes of this specific ligand possess any significant biological properties.

Computational and Theoretical Studies of 2 Aminopyridine 3 Thiol

Quantum Mechanical Calculations (e.g., DFT, HF)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the fundamental properties of 2-aminopyridine-3-thiol and related molecules. semanticscholar.orgoiccpress.comlew.ro These computational approaches allow for the determination of optimized molecular geometries, vibrational frequencies, and various electronic characteristics. For instance, DFT methods, often utilizing functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data for similar pyridine (B92270) derivatives. oiccpress.commaterialsciencejournal.org

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surfaces)

The analysis of the electronic structure of this compound provides critical information about its reactivity and potential interaction sites. Key parameters derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) surfaces. semanticscholar.orggouni.edu.ngthegoodscentscompany.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity. nih.gov For related compounds, the HOMO-LUMO gap has been calculated to understand charge transfer phenomena within the molecule. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. rsc.org These surfaces visually represent the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). rsc.org In molecules containing nitrogen and oxygen atoms, the negative potential is typically located around these electronegative atoms. nih.gov

Table 1: Representative Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud. | Calculated from HOMO and LUMO energies. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons. | Influences bond polarity and reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic character of a molecule. |

Note: Specific values for this compound require dedicated computational studies.

Conformational Analysis and Tautomerism

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stability of different spatial arrangements. materialsciencejournal.org The presence of both an amino and a thiol group introduces the possibility of tautomerism. rsc.org Specifically, the thiol group can exist in equilibrium with its thione tautomer. rsc.org Similarly, the aminopyridine core can exhibit annular tautomerism. mdpi.com Computational studies can predict the relative energies of these tautomers in different environments (gas phase vs. solvent), providing insight into which form is predominant under specific conditions. mdpi.comacs.org For similar systems like 3(5)-aminopyrazoles, DFT calculations have been used to evaluate the stability of different tautomeric forms. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment and its dynamic structural properties. researchgate.net

Interaction with Solvents and Other Molecules

MD simulations can model the interactions between this compound and solvent molecules, which is crucial for understanding its solubility and reactivity in solution. researchgate.net The ability of the amino and thiol groups to participate in hydrogen bonding significantly influences its interactions with polar solvents. evitachem.com These simulations can also be used to study how the molecule interacts with other chemical species, such as in the formation of complexes or during a chemical reaction. researchgate.net

Protonation Site Determination and Its Effects

The this compound molecule has multiple potential sites for protonation, including the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. plos.orgchemicalforums.com Determining the most likely site of protonation is critical for understanding its behavior in acidic conditions. Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can predict the relative basicity of these sites. plos.org Protonation of the ring nitrogen is often favored in aminopyridines as it can be stabilized by resonance with the amino group, without disrupting the aromaticity of the pyridine ring. chemicalforums.com The protonation state can significantly affect the molecule's electronic structure, reactivity, and interactions with other molecules. plos.org

Advanced Spectroscopic Characterization Techniques for 2 Aminopyridine 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 2-aminopyridine-3-thiol and its derivatives in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within the molecule.

¹H-NMR and ¹³C-NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of this compound derivatives. In a study of a Schiff base derivative of this compound, the ¹H-NMR spectrum was instrumental in confirming the formation of the ligand. researchgate.net For other pyridine (B92270) derivatives, typical chemical shifts are observed. For instance, in 2-aminopyridine (B139424), reaction with β-propiolactone resulted in two products, one with alkylation on the pyridine nitrogen showing proton signals at 4.39 ppm and 2.74 ppm, and another with alkylation on the amino group with signals at 3.56 ppm and 2.56 ppm. nih.gov Similarly, for 2-amino-3-picoline, proton signals are assigned in deuterated chloroform (B151607) (CDCl₃), with the pyridine ring protons appearing at distinct chemical shifts. chemicalbook.com

¹³C-NMR provides complementary information by detailing the carbon framework. For various aminopyridine compounds, the carbon signals of the pyridine ring and any substituents can be assigned based on their chemical shifts. rsc.orgresearchgate.net The specific chemical shifts are sensitive to the electronic environment, which is influenced by substituents on the ring.

Below is an interactive data table summarizing representative ¹H and ¹³C NMR chemical shifts for related aminopyridine structures.

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 2-Aminopyridine derivative | CDCl₃ | ¹H | 4.39, 2.74 | t, t |

| 2-Aminopyridine derivative | CDCl₃ | ¹H | 3.56, 2.56 | t, t |

| 2-Amino-3-picoline | CDCl₃ | ¹H | 7.928, 7.233, 6.583, 2.090 | |

| 2-Amino-3-picoline | DMSO-d₆ | ¹H | 7.99, 7.28, 6.54, 2.09 | d, d, d, s |

2D NMR Investigations (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra. mdpi-res.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.eduemerypharma.com This is crucial for tracing the connectivity within the pyridine ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. sdsu.eduemerypharma.complos.org This technique is powerful for assigning the carbon signals based on the more readily assigned proton signals.

These 2D NMR experiments, often used in combination, allow for a comprehensive and detailed structural elucidation of this compound and its derivatives. researchgate.net

Protonation Site Determination via NMR

NMR spectroscopy is a powerful tool for determining the site of protonation in molecules with multiple basic centers, such as 2-aminopyridine derivatives. plos.org The chemical shifts of both protons and carbons are highly sensitive to changes in electron density that occur upon protonation.

In studies of aminopyridines, protonation is generally observed to occur preferentially at the endocyclic pyridine nitrogen (N1). plos.org This is evidenced by significant downfield shifts of the pyridine ring protons and carbons in the NMR spectra upon acidification. For instance, in a study involving a 2-pyridynyl moiety with multiple nitrogen atoms, NMR data, including ¹H-¹⁵N HSQC and HMBC, confirmed that protonation occurs primarily on the pyridine nitrogen. plos.org The changes in the chemical shifts of the nitrogen atoms themselves, which can be observed through ¹⁵N NMR or indirectly through HMBC correlations, provide definitive evidence for the site of protonation. plos.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Vibrational Mode Assignments (e.g., NH₂, C-N, C=N, C=C)

The IR and Raman spectra of this compound and its derivatives are characterized by a series of bands corresponding to specific vibrational modes.

NH₂ Group: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Bending vibrations of the NH₂ group are also observed at lower frequencies.

Pyridine Ring Vibrations: The stretching vibrations of the C-N, C=N, and C=C bonds within the pyridine ring give rise to a series of characteristic bands in the fingerprint region (approximately 1400-1600 cm⁻¹). gouni.edu.ng

C-S and S-H Vibrations: The thiol group (-SH) has a characteristic, though often weak, S-H stretching vibration around 2550 cm⁻¹. rsc.org The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region. rsc.org

In a study of a Schiff base derived from this compound, the formation of the imine group (C=N) was confirmed by its characteristic stretching frequency in the IR spectrum. researchgate.net The vibrational spectra of related aminopyridines have been extensively studied, providing a basis for the assignment of vibrational modes in more complex derivatives. nih.gov

Below is an interactive data table summarizing key vibrational frequencies for this compound and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| NH₂ | Asymmetric & Symmetric Stretching | 3300-3500 | nih.gov |

| Aromatic C-H | Stretching | ~3071 | gouni.edu.ng |

| S-H | Stretching | ~2550 | rsc.org |

| C=O (in derivative) | Stretching | ~1664 | gouni.edu.ng |

| C=N | Stretching | ~1578 | gouni.edu.ng |

| C=C | Stretching | ~1418 | researchgate.net |

| C-S | Stretching | 600-800 | rsc.org |

Computational Vibrational Analysis

To aid in the assignment of complex vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are often employed. kbhgroup.inmaterialsciencejournal.org By calculating the theoretical vibrational frequencies and intensities, a predicted spectrum can be generated and compared with the experimental IR and Raman data. researchgate.netresearchgate.netsemanticscholar.org

This computational approach allows for a more detailed and accurate assignment of the observed vibrational bands to specific atomic motions within the molecule. materialsciencejournal.org For instance, DFT calculations can help to distinguish between different vibrational modes that occur in the same spectral region and can provide insights into the effects of substituents on the vibrational properties of the molecule. Such computational studies have been successfully applied to various pyridine and aminopyrimidine derivatives to support experimental spectral analysis. nih.govsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic structure and how it is affected by complexation with metal ions.

Electronic Transitions (e.g., π-π of Aromatic Ring)*

The UV-Vis spectrum of 2-aminopyridine derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.ch The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. uzh.chmasterorganicchemistry.com For instance, a derivative of 2-aminopyridine has been reported to show two absorption bands at 246 nm and 335 nm, which are assigned to the π-π* electronic transitions of the aromatic ring. researchgate.net Another study on 2-aminopyridine noted a broad absorption band around 298 nm. researchgate.net The presence of lone pair electrons on the nitrogen and sulfur atoms also allows for n → π* transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital. uzh.ch These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. uzh.chshivajicollege.ac.in

The specific wavelengths and intensities of these absorption bands can be influenced by the solvent and the presence of various functional groups on the pyridine ring. The delocalization of π-electrons across the aromatic system is a key factor responsible for these absorptions in the near UV region. imanagerpublications.com

Table 1: Electronic Transitions in 2-Aminopyridine and its Derivatives

| Compound/Derivative | Absorption Maxima (λmax) | Assignment | Reference |

| 2-Aminopyridine Derivative | 246 nm, 335 nm | π → π* of aromatic ring | researchgate.net |

| 2-Aminopyridine | ~298 nm | Broad absorption band | researchgate.net |

| 2-Aminopyridine in 1M H2SO4 | 310 nm | Absorption peak | edinst.com |

| Carbonyl-containing compounds | ~270-300 nm | n → π | shivajicollege.ac.in |

| Carbonyl-containing compounds | ~180-190 nm | π → π | shivajicollege.ac.in |

UV Spectra Shifts upon Complex Formation

The formation of metal complexes with this compound and its derivatives leads to noticeable shifts in their UV-Vis absorption spectra. These shifts, known as solvatochromic shifts, provide evidence of the coordination between the ligand and the metal ion. When a 2-aminopyridine derivative complexes with an ion like Fe³⁺, a red shift (a shift to longer wavelengths) of approximately 8 nm in the absorption bands has been observed. researchgate.net This shift indicates that the pyridine ring nitrogen and the amino nitrogen are involved in the complexation. researchgate.net

Similarly, in other related Schiff base metal complexes, the π → π* and n → π* transitions are shifted to longer wavelengths upon coordination with a metal. researchgate.net This phenomenon confirms the formation of the complex. researchgate.net The interaction of the ligand's orbitals with the metal ion alters the energy levels of the electronic transitions, resulting in these spectral shifts. The study of these shifts can, therefore, offer insights into the nature of the metal-ligand bonding. For example, the interaction of platinum(II) complexes with DNA has been studied using UV spectroscopy, where changes in the absorption spectra indicated an intercalative binding mode. tandfonline.com

Other Spectroscopic Methods

Beyond UV-Vis spectroscopy, several other advanced techniques are crucial for the comprehensive characterization of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. byjus.comwikipedia.org This method is particularly valuable for studying paramagnetic materials, such as free radicals and transition metal complexes. byjus.comwikipedia.org The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field. byjus.com

While this compound itself is not a radical, ESR spectroscopy can be employed to study its metal complexes, particularly those involving paramagnetic transition metals. The ESR spectrum can provide detailed information about the electronic structure of the metal center and its coordination environment within the complex. byjus.com Furthermore, ESR is a highly sensitive technique for detecting and identifying radical intermediates that may be formed in reactions involving derivatives of this compound. libretexts.org For instance, it has been used to study radicals generated during biochemical reactions and photosynthesis. libretexts.org

Mass Spectrometry (e.g., HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a substance with a high degree of confidence. For derivatives of 2-aminopyridine, HRMS is used to confirm their synthesis and structural integrity. researchgate.net

For example, in the synthesis of various derivatives, HRMS (ESI+) has been used to confirm the calculated molecular mass of the synthesized compounds. rsc.org The technique can also be used to characterize metal complexes, where the mass spectrum can show peaks corresponding to the molecular ion of the complex, confirming its formation. acs.org

Table 2: HRMS Data for Derivatives of 2-Aminopyridine

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 6-Bromo-isothiazolo[4,5-b]pyridin-3-amine | [M + H]⁺ | 229.93825 | 229.9390 | rsc.org |

| 6-Bromo-N-(morpholino)isothiazolo[4,5-b]pyridin-3-amine | [M + H]⁺ | 299.9801 | 299.9804 | rsc.org |

| (2S,6R)-4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)-2,6-dimethylmorpholine | [M + H]⁺ | 328.0114 | 328.0110 | rsc.org |

| Pt(L³)Cl Complex | [M – Cl]⁺ | 543.0897 | 543.0897 | acs.org |

| Pt(L⁴)Cl Complex | [M + H]⁺ | 579.0664 | 579.0659 | acs.org |

| Pt(L⁶)Cl Complex | [M + H]⁺ | 541.9637 | 541.9624 | acs.org |

X-ray Diffraction Studies

Studies on related 2-aminopyridine compounds have utilized X-ray diffraction to elucidate their crystal structures. For instance, the crystal structure of 2-aminopyridine barium chloride (2APBC) was determined to belong to the orthorhombic crystal system with the noncentrosymmetric space group P2₁2₁2₁. imanagerpublications.com The unit cell parameters were found to be a = 5.281 Å, b = 5.410 Å, and c = 14.898 Å. imanagerpublications.com Such detailed structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the solid state. It also provides a solid foundation for interpreting the results from other spectroscopic techniques and for computational modeling studies. The structure of a key intermediate, 3,6-dibromo-isothiazolo[4,5-b]pyridine, was also confirmed by single-crystal X-ray crystallography. rsc.org

Biological and Pharmaceutical Research Applications of 2 Aminopyridine 3 Thiol Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 2-aminopyridine-3-thiol have demonstrated notable antimicrobial and antifungal properties. The incorporation of a pyridine (B92270) ring, often found in biologically active compounds, contributes to their efficacy against various microbial strains. uobaghdad.edu.iq

Research has shown that certain 2-aminopyridine (B139424) derivatives exhibit activity against both bacteria and fungi. For instance, Schiff base derivatives of 2-aminopyridine have been synthesized and evaluated for their antimicrobial potential. researchgate.net In one study, hydrazone derivatives bearing a pyridine and 1,2,4-triazole-3-thione moiety were synthesized and tested against several bacterial and fungal strains. nih.gov Specifically, compounds like 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed exceptional activity against the fungus Candida tenuis. nih.gov

Furthermore, some derivatives have shown efficacy against other fungal species like Aspergillus niger and bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum. nih.gov The antimicrobial and antifungal activities are often attributed to the specific structural features of the derivatives, such as the presence of chloro-substituents or the formation of metal complexes. researchgate.netgouni.edu.ng

Table 1: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity/Observation |

|---|---|---|

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | Exceptionally active (MIC 0.9 µg/mL) nih.gov |

| 4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | Exceptionally active (MIC 0.9 µg/mL) nih.gov |

| 5-Chloropyridine derivatives with 4-benzylidene, 2-nitrobenzylidene, pyridinylmethylene, and 4-methylthiobenzylidene moieties | Mycobacterium luteum | Very high antibacterial activity (MIC 3.9 µg/mL) mdpi.com |

Anticancer and Antitumor Potentials

The anticancer and antitumor properties of this compound derivatives are a significant area of research. These compounds have shown the ability to inhibit the growth of various cancer cell lines. academicjournals.org

For example, a series of N-protected and deprotected amino acid derivatives of 2-aminopyridine were synthesized and showed potential in attenuating tumor development in colorectal cancer cell lines. nih.gov These compounds exhibited significant anti-tumor activities with IC50 values in the low micromolar range against HCT 116 and HT29 colorectal cancer cells. nih.gov Another study on new imidazole[1,2-a]pyridine-sulfonamides derived from 2-aminopyridine demonstrated antiproliferative activity against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines.

Enzyme Inhibition (e.g., Ribonucleotide Reductase, Kinases)

A key mechanism behind the anticancer activity of some 2-aminopyridine derivatives is the inhibition of crucial enzymes involved in cancer cell proliferation, such as ribonucleotide reductase (RR) and various kinases. researchgate.netnih.gov

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-known derivative, is a potent inhibitor of ribonucleotide reductase. researchgate.netnih.gov This enzyme is essential for DNA synthesis and repair, making it a prime target for cancer therapy. mdpi.com Triapine's mechanism of action involves chelating iron within the R2 subunit of ribonucleotide reductase, which prevents the formation of a tyrosyl radical necessary for the enzyme's function. nih.govnih.gov This inhibition of RR leads to the arrest of the cell cycle and subsequent apoptosis. researchgate.net

Derivatives of 2-aminopyridine have also been investigated as kinase inhibitors. google.com For example, certain 3-methylquinoxaline derivatives have been designed and evaluated as VEGFR-2 inhibitors, showing promising cytotoxic activities against cancer cell lines. tandfonline.com

Induction of Cell Cycle Arrest

The ability to induce cell cycle arrest is another important aspect of the antitumor potential of 2-aminopyridine derivatives. By halting the cell cycle, these compounds can prevent the proliferation of cancer cells.

Studies have shown that some 2-aminopyridine derivatives can cause cell cycle arrest at different phases. For instance, certain sulfonamide derivatives of 2-aminopyridine have been shown to arrest the cell cycle in the G2/M phase. Similarly, a study on 3-methylquinoxaline derivatives revealed that the most potent compound arrested the growth of HepG2 cells at the G2/M phase. tandfonline.com Other research on 2-aminothiazole (B372263) derivatives has demonstrated the ability to induce G0/G1 or G1-phase cell cycle arrest in different cancer cell lines. nih.gov

Anti-inflammatory Effects

Derivatives of this compound have also been explored for their anti-inflammatory properties. Inflammation is a key process in many diseases, and compounds that can modulate this response are of great therapeutic interest. nih.gov

Research has indicated that certain derivatives of 2-aminopyridine possess anti-inflammatory activity. For example, studies on thiourea (B124793) derivatives of naproxen (B1676952) combined with aminopyridines have shown significant anti-inflammatory effects and a reduction in paw edema. mdpi.com The mechanism of this anti-inflammatory action may be linked to the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key in the inflammatory pathway. nih.gov

Neuroprotective and Neurological Applications

The potential of this compound derivatives extends to the field of neuroscience, with research indicating possible neuroprotective and other neurological applications. nih.govgoogle.com

One notable example is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as PAN-811 in this context), which has been shown to be a potent neuroprotectant. nih.gov It can protect primary cortical and striatal neurons from ischemic and hypoxic toxicity. nih.gov The neuroprotective mechanism is believed to involve the neutralization of intracellular calcium and free radicals, which are key effectors in excitatory neurotoxicity. nih.gov

Potassium Channel Antagonism

A specific neurological application of aminopyridine derivatives lies in their ability to act as potassium channel antagonists. nih.govwikipedia.org By blocking potassium channels, these compounds can prolong action potentials and enhance neurotransmitter release. wikipedia.org

Studies have shown that aminopyridines, including 3-aminopyridine (B143674), can inhibit voltage-dependent K+ currents in smooth muscle cells of cerebral arteries. nih.gov This action suggests a role in regulating the membrane potential of these cells. nih.gov A derivative, 4-aminopyridine-3-methanol, has been shown to restore axonal conduction in an animal model of multiple sclerosis by acting as a fast potassium channel blocker. nih.gov This highlights the potential of these derivatives in treating neurological conditions characterized by impaired nerve conduction. nih.govepa.gov

Implications for Neurological Conditions (e.g., Epilepsy, Alzheimer's Type Dementia, Multiple Sclerosis)

Derivatives built from the this compound core have shown relevance in the context of central nervous system (CNS) disorders. The fusion of a thiophene (B33073) ring to the pyridine base, often originating from precursors like this compound, yields thieno[2,3-b]pyridines, a class of compounds investigated for various CNS activities. researchgate.netnih.gov

Epilepsy: Thieno[2,3-b]pyridine (B153569) derivatives, which can be synthesized from 3-cyanopyridin-2-thiol (a related precursor), have been explored as potential anticonvulsant agents. nih.gov Research into this class of compounds is driven by the need for novel treatments for epilepsy, a chronic neurological disorder that remains a challenge for modern medicine. typeset.io Studies on related amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine derivatives have identified them as ligands for adenosine (B11128) A1 receptors, which are a target for managing seizure disorders. nih.gov

Alzheimer's Disease: While the 2-aminopyridine scaffold is a component of molecules designed for Alzheimer's therapy, direct research linking this compound derivatives to this neurodegenerative disease is not prominent. nih.gov The broader class of aminopyridines and related heterocyclic structures have been investigated for their potential to inhibit key enzymes like acetylcholinesterase (AChE) or to target the aggregation of amyloid-β peptides. nih.govmdpi.com Furthermore, thiourea derivatives have been studied for their anti-Alzheimer properties, highlighting the potential relevance of sulfur-containing compounds in this therapeutic area. rsc.org However, specific examples derived directly from this compound are not extensively documented in current literature.

Multiple Sclerosis (MS): The most well-known aminopyridine-based drug for a neurological condition is 4-aminopyridine (B3432731) (dalfampridine), which is used to improve walking in patients with multiple sclerosis. nih.govnih.govdrugbank.comebi.ac.uk This drug functions by blocking potassium channels to improve nerve conduction in demyelinated axons. nih.govebi.ac.uk While this demonstrates the utility of the aminopyridine structure for symptomatic MS treatment, research has largely focused on the 4-amino and 3,4-diamino isomers. nih.govnih.gov Specific investigations into derivatives of this compound for the treatment of MS are not widely reported.

Table 1: Research Findings on Related Derivatives in Neurological Conditions

| Derivative Class | Neurological Condition | Research Finding |

|---|---|---|

| Thieno[2,3-b]pyridines | CNS Disorders / Epilepsy | Possess a broad range of pharmacological activities, including for CNS disorders. researchgate.net They are investigated as potential adenosine A1 receptor ligands for epilepsy treatment. nih.gov |

| 4-Aminopyridine (not a 3-thiol derivative) | Multiple Sclerosis | Approved as dalfampridine (B372708) to improve walking in MS patients by blocking potassium channels. nih.govebi.ac.uk |

| Pyridine Amine Derivatives | Alzheimer's Disease | Investigated as potential BACE-1 inhibitors and for preventing metal-induced amyloid-β aggregation. nih.gov |

Role in Biosensing and Chemodetection

The inherent fluorescence properties of the 2-aminopyridine core make it an attractive scaffold for developing chemosensors. researchgate.netmdpi.com These sensors are designed to detect specific analytes, such as metal ions, through changes in their optical properties upon binding.

Fluorescence Chemosensors for Metal Ions (e.g., Fe³⁺, Hg²⁺)

Derivatives of 2-aminopyridine have been successfully developed as fluorescent chemosensors for the selective detection of biologically and environmentally important metal ions like ferric (Fe³⁺) and mercury (Hg²⁺) ions. researchgate.netnih.gov The design of these sensors often involves coupling the aminopyridine unit with other fluorescent molecules, such as rhodamine, to create a system where the presence of the target ion triggers a measurable change in fluorescence. semanticscholar.org

For instance, a 2-aminopyridine derivative, 2-amino-6-methyl-4-phenyl-nicotinonitrile, was found to be a selective fluorescent chemosensor for both Fe³⁺ and Hg²⁺ ions. researchgate.net The detection mechanism involves the quenching of the sensor's fluorescence upon complexation with these metal ions. researchgate.net Similarly, fused imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized that exhibit a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, with detection limits in the parts-per-billion (ppb) range. nih.gov The thiol group of this compound is a strong binder for soft metal ions like Hg²⁺, making this specific compound a theoretically ideal candidate for constructing highly selective mercury sensors, although specific examples are not prevalent in the reviewed literature.

Table 2: Performance of 2-Aminopyridine-Based Fluorescent Chemosensors

| Sensor Compound | Target Ion(s) | Detection Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺, Hg²⁺ | Fluorescence quenching ('switch-off') researchgate.net | Not Specified |

| Fused Imidazo[1,2-a]pyridine derivative | Fe³⁺ | Fluorescence enhancement ('turn-on') nih.gov | 4.0 ppb nih.gov |

| Fused Imidazo[1,2-a]pyridine derivative | Hg²⁺ | Fluorescence quenching ('turn-off') nih.gov | 1.0 ppb nih.gov |

| Rhodamine-triazine aminopyridine derivative | Fe³⁺ | Fluorescence enhancement ('turn-on') semanticscholar.org | 4.1 x 10⁻⁸ M semanticscholar.org |

Molecular Switch Mechanisms

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or the binding of a chemical species. acs.org The chemosensors described above function as molecular switches. The binding of a metal ion (the stimulus) causes a change in the electronic structure of the sensor molecule, switching it from a fluorescent ("on") state to a non-fluorescent ("off") state, or vice versa. researchgate.netnih.govresearchgate.net This is often referred to as a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) mechanism.

In the case of the 2-amino-6-methyl-4-phenyl-nicotinonitrile sensor, the complexation of the pyridine and amino nitrogens with Fe³⁺ or Hg²⁺ ions leads to fluorescence quenching, acting as an 'On-Off' switch. researchgate.netresearchgate.net This change in fluorescence provides a clear signal for the presence of the ion. researchgate.net

Furthermore, the 2-aminopyridine structure itself can undergo photoinduced tautomerism. Studies have shown that 2-aminopyridine can be reversibly converted between its amino form and its imino tautomer using different wavelengths of UV light. drugbank.com This process is the basis for a molecular switch and conceptually includes thione ↔ thiol transformations, which is directly relevant to the this compound compound. drugbank.com This intrinsic property, combined with its utility in chemosensors, underscores the potential of this compound and its derivatives in the design of advanced molecular switches for various applications. acs.orgdrugbank.com

Industrial and Materials Science Applications of 2 Aminopyridine 3 Thiol Derivatives

Dyes and Pigments

Derivatives of 2-aminopyridine-3-thiol are valuable in the synthesis of heterocyclic compounds used as dyes and pigments. gouni.edu.nggouni.edu.ng A notable application is in the creation of non-linear aza analogues of phenothiazines. gouni.edu.ng For instance, the condensation reaction between this compound and 2,3-dichloro-1,4-naphthoquinone under alkaline conditions yields 6-chloro-11-azabenzo[a]phenothiazin-5-one. gouni.edu.ngresearchgate.net This resulting phenothiazine (B1677639) derivative can be further reacted with another molecule of this compound to produce more complex structures like 6,15-diazabenzo[a] wu.ac.thsemanticscholar.orgbenzothiazino[3,2-c]phenothiazine. gouni.edu.ngresearchgate.net

The utility of these synthesized phenothiazine compounds as vat dyes is a key finding. gouni.edu.ng When treated with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₃), the carbonyl group in the phenothiazine structure is converted to a hydroxyl group, leading to a discharge of its color. gouni.edu.ng This colorless, reduced form can be applied to textiles and subsequently re-oxidized by exposure to air, which reverts the color and fixes the dye to the fabric. gouni.edu.ng This property makes these derivatives suitable for use in the textile and paint industries. gouni.edu.nggouni.edu.ng

Antioxidants in Fuel and Grease

The same class of phenothiazine derivatives synthesized from this compound shows potential as antioxidants, particularly in the petroleum industry for fuels and greases. gouni.edu.nggouni.edu.ng The antioxidant capability stems from the ease with which these compounds can be oxidized. gouni.edu.ng For example, the synthesized 6-chloro-11-azabenzo[a]phenothiazin-5-one can be readily oxidized to the corresponding sulphoxide when treated with hydrogen peroxide (H₂O₂). gouni.edu.ng This ability to be preferentially oxidized allows the compound to act as a sacrificial agent, preventing the oxidative degradation of components in fuel and lubricants. gouni.edu.ngchemicals.gov.in By neutralizing oxidative species, these derivatives help to extend the life and maintain the performance of petrochemical products. gouni.edu.ng

Polymer Stabilization (e.g., Photostabilizers for Polystyrene Films)

Derivatives of 2-aminopyridine (B139424) have been investigated as effective photostabilizers for polymers like polystyrene (PS). wu.ac.thsemanticscholar.orgresearchgate.net When exposed to ultraviolet (UV) radiation, polystyrene undergoes photodegradation, leading to discoloration, chain scission, and loss of mechanical properties. researchgate.net Additives derived from 2-aminopyridine can mitigate this damage. wu.ac.thsemanticscholar.org

In studies, polystyrene films containing a small concentration (e.g., 0.5% by weight) of 2-aminopyridine derivatives were created and exposed to UV irradiation. wu.ac.thsemanticscholar.org The photostabilizing activity was assessed by monitoring changes in the carbonyl index, which indicates the formation of photo-oxidation products. wu.ac.thresearchgate.net Research has shown that films containing these derivatives exhibit a significantly lower rate of carbonyl group formation compared to pure polystyrene films. wu.ac.thsemanticscholar.org The mechanism of stabilization is believed to involve the additives acting as UV absorbers; their highly aromatic structure allows them to absorb harmful UV radiation and dissipate it as harmless heat energy. researchgate.netnih.gov

The effectiveness of these stabilizers is also demonstrated by tracking the viscosity average molecular weight and the quantum yield of chain scission (Φcs). wu.ac.thnih.gov Lower values for these parameters indicate better photostability. For example, studies on related heterocyclic compounds used as PS stabilizers have shown that the additives significantly reduce the rate of polymer chain degradation. nih.gov

Table 1: Research Findings on Polymer Photostabilization by Heterocyclic Additives

| Additive Type | Polymer | Concentration | Key Finding | Reference |

| 2-Aminopyridine Derivatives | Polystyrene (PS) | 0.5% by weight | Reduced carbonyl group formation upon UV irradiation compared to blank PS films. | wu.ac.thsemanticscholar.org |

| 1,2,4-Triazole-3-thiol Schiff Bases | Polystyrene (PS) | 0.5% by weight | Enhanced photostability by acting as UV absorbers and/or radical scavengers. | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Polystyrene (PS) | 0.5% by weight | Acted as UV absorbers, dissipating UV energy as heat. Reduced quantum yield of chain scission. | nih.gov |

Corrosion Inhibition

Derivatives of 2-aminopyridine have been identified as effective corrosion inhibitors for metals, such as mild steel, in acidic environments like 1 M hydrochloric acid (HCl). acs.orgsemanticscholar.orgiapchem.org These organic compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgacs.org